methyl [(2Z)-2-{[N-(3-methylphenyl)carbamimidoyl]imino}-6-oxo-1,2,3,6-tetrahydropyrimidin-4-yl]acetate
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Overview
Description
METHYL 2-{2-[N’-(3-METHYLPHENYL)CARBAMIMIDAMIDO]-6-OXO-3,6-DIHYDROPYRIMIDIN-4-YL}ACETATE is a complex organic compound with a unique structure that combines elements of carbamimidamido and dihydropyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{2-[N’-(3-METHYLPHENYL)CARBAMIMIDAMIDO]-6-OXO-3,6-DIHYDROPYRIMIDIN-4-YL}ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 3-methylphenyl isocyanate with a dihydropyrimidinone derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{2-[N’-(3-METHYLPHENYL)CARBAMIMIDAMIDO]-6-OXO-3,6-DIHYDROPYRIMIDIN-4-YL}ACETATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamimidamido group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
METHYL 2-{2-[N’-(3-METHYLPHENYL)CARBAMIMIDAMIDO]-6-OXO-3,6-DIHYDROPYRIMIDIN-4-YL}ACETATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 2-{2-[N’-(3-METHYLPHENYL)CARBAMIMIDAMIDO]-6-OXO-3,6-DIHYDROPYRIMIDIN-4-YL}ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- METHYL 3-(3-METHYLPHENYL)PROP-2-ENOATE
- 2-METHYL-N-(3-(TRIFLUOROMETHYL)PHENYL)BENZAMIDE
Uniqueness
METHYL 2-{2-[N’-(3-METHYLPHENYL)CARBAMIMIDAMIDO]-6-OXO-3,6-DIHYDROPYRIMIDIN-4-YL}ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H17N5O3 |
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Molecular Weight |
315.33 g/mol |
IUPAC Name |
methyl 2-[2-[(E)-[amino-(3-methylanilino)methylidene]amino]-6-oxo-1H-pyrimidin-4-yl]acetate |
InChI |
InChI=1S/C15H17N5O3/c1-9-4-3-5-10(6-9)17-14(16)20-15-18-11(7-12(21)19-15)8-13(22)23-2/h3-7H,8H2,1-2H3,(H4,16,17,18,19,20,21) |
InChI Key |
WAMTUTCIOPTKAZ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N/C(=N/C2=NC(=CC(=O)N2)CC(=O)OC)/N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=NC2=NC(=CC(=O)N2)CC(=O)OC)N |
solubility |
10.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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